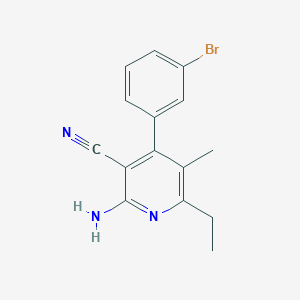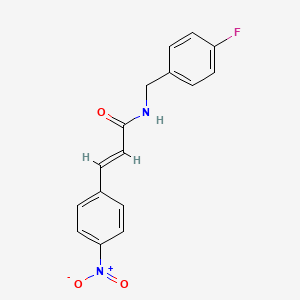
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been used extensively in scientific research to study the role of the D4 receptor in various physiological and pathological processes.
作用机制
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide acts as a competitive antagonist at the D4 receptor, blocking the binding of dopamine and other ligands to the receptor. This results in a reduction in the downstream signaling pathways activated by the receptor, which can have a variety of physiological effects depending on the specific tissue and cell types involved.
Biochemical and Physiological Effects:
The effects of N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide vary depending on the specific tissue and cell types involved. In the brain, D4 receptor antagonism has been shown to reduce the reinforcing effects of drugs of abuse, suggesting a potential role for this receptor in addiction. In addition, D4 receptor antagonism has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. However, the effects of D4 receptor antagonism on social behavior are less clear, with some studies suggesting a positive effect while others have shown no effect or even a negative effect.
实验室实验的优点和局限性
One advantage of using N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide in scientific research is its high selectivity for the D4 receptor, which allows for more precise manipulation of this receptor compared to other compounds that may have off-target effects. However, one limitation is that the effects of D4 receptor antagonism may be influenced by other factors, such as the presence of other neurotransmitters or the activation of other signaling pathways.
未来方向
There are several potential future directions for research involving N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the role of the D4 receptor in addiction and the potential for D4 receptor antagonists to be used as treatments for substance use disorders. Another area of interest is the potential for D4 receptor antagonists to improve cognitive function in patients with schizophrenia or Parkinson's disease. Additionally, further research is needed to better understand the effects of D4 receptor antagonism on social behavior and the underlying mechanisms involved.
合成方法
The synthesis of N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the reaction of 4-(4-morpholinylmethyl)benzyl chloride with 1-isopropyl-2-methylpropylamine to form the corresponding amine salt, which is then reacted with 4-chlorobenzoyl chloride to yield the final product. The synthesis has been described in detail in several research articles.
科学研究应用
N-(1-isopropyl-2-methylpropyl)-4-(4-morpholinylmethyl)benzamide has been used in a wide range of scientific research studies, including investigations into the role of the D4 receptor in addiction, schizophrenia, and Parkinson's disease. It has also been used to study the effects of D4 receptor antagonism on cognitive function and social behavior.
属性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)18(15(3)4)20-19(22)17-7-5-16(6-8-17)13-21-9-11-23-12-10-21/h5-8,14-15,18H,9-13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJPXBGKIUVQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-(morpholin-4-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)

![2-[(4-methylphenyl)sulfonyl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5810309.png)


![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)


![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)
![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)
![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)